molecular formula C9H5N3O2S2 B2878707 2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid CAS No. 1368789-84-7

2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid

Cat. No.: B2878707
CAS No.: 1368789-84-7
M. Wt: 251.28
InChI Key: DXSJRQHKBZLSRO-UHFFFAOYSA-N
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Description

2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid is a heterocyclic compound that features a unique combination of thiophene, thiazole, and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid typically involves the condensation of thiophene-2-carboxylic acid with thiosemicarbazide, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or pyridine and reagents like phosphorus pentasulfide and potassium hexacyanoferrate(III) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include phosphorus pentasulfide for thioamide formation and potassium hexacyanoferrate(III) for oxidation. Reaction conditions often involve refluxing in solvents like ethanol or pyridine .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitrated, sulfonated, brominated, and acylated derivatives .

Scientific Research Applications

2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid is unique due to its combination of thiophene, thiazole, and triazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2S2/c13-8(14)5-4-16-9-10-7(11-12(5)9)6-2-1-3-15-6/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSJRQHKBZLSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=CSC3=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368789-84-7
Record name 2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazole-6-carboxylic acid
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